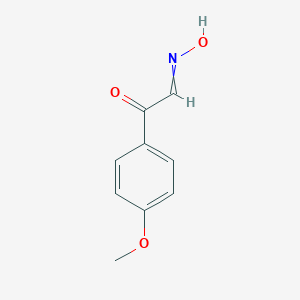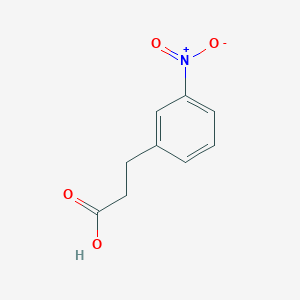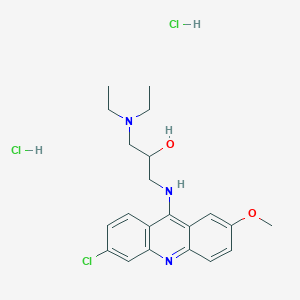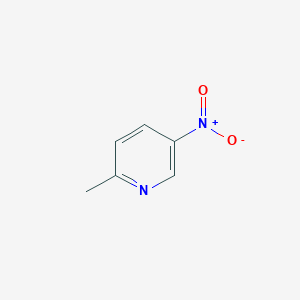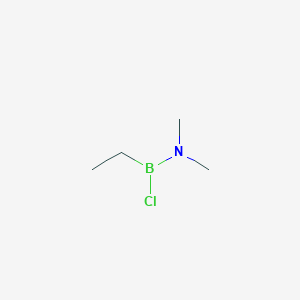
Diethylisopropylsilyl Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylisopropylsilyl Trifluoromethanesulfonate is a chemical compound known for its utility in various organic synthesis processes. It is a derivative of trifluoromethanesulfonic acid, which is one of the strongest known acids. This compound is often used as a reagent in organic chemistry due to its ability to introduce the diethylisopropylsilyl group into molecules, thereby modifying their chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylisopropylsilyl Trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic acid with diethylisopropylsilyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylisopropylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylisopropylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce trifluoromethanesulfonic acid and diethylisopropylsilanol.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: The major products of hydrolysis are trifluoromethanesulfonic acid and diethylisopropylsilanol.
Wissenschaftliche Forschungsanwendungen
Diethylisopropylsilyl Trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the diethylisopropylsilyl group into organic molecules, which can protect functional groups during synthesis.
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of Diethylisopropylsilyl Trifluoromethanesulfonate involves the transfer of the diethylisopropylsilyl group to a target molecule. This transfer can occur through nucleophilic substitution or other reaction pathways. The compound’s strong electrophilic nature facilitates these reactions, making it an effective reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions.
Diethylisopropylsilyl Chloride: A precursor used in the synthesis of Diethylisopropylsilyl Trifluoromethanesulfonate.
Trimethylsilyl Trifluoromethanesulfonate: Another silyl triflate used in organic synthesis.
Uniqueness
This compound is unique due to its ability to introduce the bulky diethylisopropylsilyl group into molecules, which can significantly alter their chemical properties. This makes it a valuable reagent in organic synthesis, particularly for protecting functional groups and enhancing reaction selectivity.
Eigenschaften
IUPAC Name |
[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXRWPWLOMOUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449798 |
Source


|
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126889-55-2 |
Source


|
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
